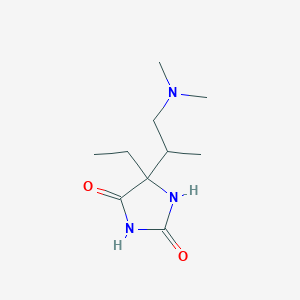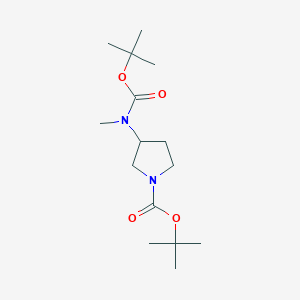
6-Bromo-5-iodo-1-methyl-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-iodo-1-methyl-pyridin-2-one: belongs to the class of heterocyclic compounds known as imidazoles. Imidazoles are five-membered rings containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound combines the structural features of both bromine and iodine substituents, making it intriguing for various scientific and industrial purposes .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-5-iodo-1-methyl-pyridin-2-one. One common approach involves the reaction of 5-iodo-1-methyl-pyridin-2-one with bromine under appropriate conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the desired compound.
Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These methods often optimize reaction conditions, yield, and safety.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Due to the presence of halogens (bromine and iodine), it is prone to nucleophilic substitution reactions.
Reduction: Reduction of the pyridinone ring may yield different derivatives.
Bromine: Used for bromination.
Iodine: Involved in iodination reactions.
Base or Acid Catalysts: Facilitate reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products:: The major products depend on the specific reaction conditions. Bromination and iodination lead to the formation of 6-bromo-5-iodo-1-methyl-pyridin-2-one.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in transition metal catalysis.
Drug Development: Imidazole derivatives often serve as pharmacophores in drug design.
Antimicrobial Properties: Investigated for antibacterial and antifungal activities.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
The precise mechanism of action for 6-Bromo-5-iodo-1-methyl-pyridin-2-one depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While 6-Bromo-5-iodo-1-methyl-pyridin-2-one is unique due to its dual halogen substitution, similar compounds include other imidazole derivatives like 5-bromo-1-methylpyridin-2(1H)-one and 3-bromo-5-iodo-1-methyl-pyridin-2-one . These compounds share structural features but exhibit distinct properties.
Properties
Molecular Formula |
C6H5BrINO |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
6-bromo-5-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrINO/c1-9-5(10)3-2-4(8)6(9)7/h2-3H,1H3 |
InChI Key |
LTSJMBMZURYZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=C1Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


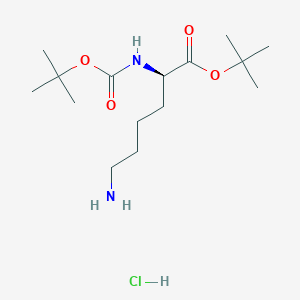
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
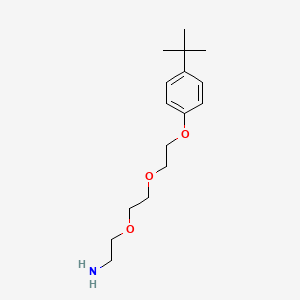

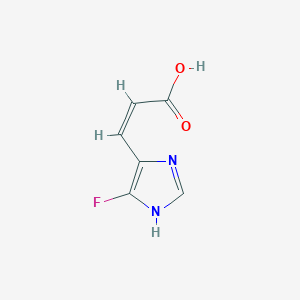

![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
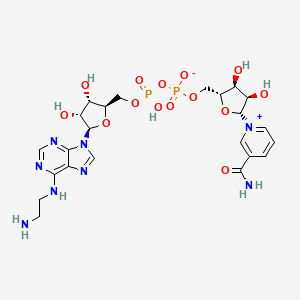
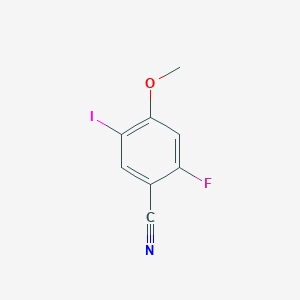
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
